Methyl 3-Hydroxy-4,4-dimethylpentanoate
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Overview
Description
Methyl 3-Hydroxy-4,4-dimethylpentanoate is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/molThis compound is a useful research chemical and is often used as a building block in various chemical syntheses.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-Hydroxy-4,4-dimethylpentanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Adequate ventilation is necessary, and all sources of ignition should be removed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Hydroxy-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxy-4,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Hydroxy-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Hydroxy-4,4-dimethylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 3-Hydroxy-4,4-dimethylpentanoate can be compared with other similar compounds such as:
Methyl 3-Hydroxy-3-methylbutanoate: Similar structure but with a different substitution pattern.
Methyl 3-Hydroxy-2,2-dimethylpropanoate: Similar functional groups but with a different carbon backbone.
Methyl 3-Hydroxy-4-methylpentanoate: Similar functional groups but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-hydroxy-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)6(9)5-7(10)11-4/h6,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGPKOSRBEOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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